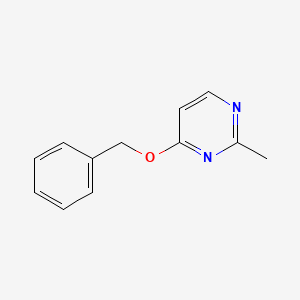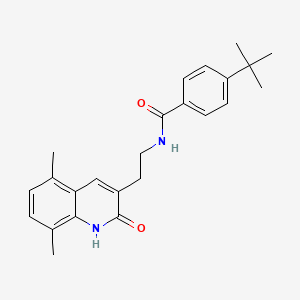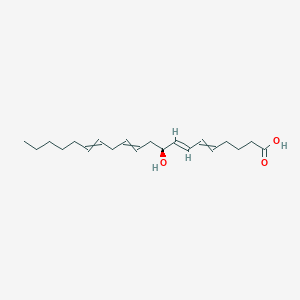![molecular formula C4H8NaO7P B14113630 sodium;[(2R,3S)-2,3-dihydroxy-4-oxobutyl] hydrogen phosphate](/img/structure/B14113630.png)
sodium;[(2R,3S)-2,3-dihydroxy-4-oxobutyl] hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Erythrose 4-phosphate sodium salt: is a sodium salt form of D-erythrose 4-phosphate, a phosphorylated monosaccharide. It plays a crucial role in various biochemical pathways, including the pentose phosphate pathway and the biosynthesis of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : D-Erythrose 4-phosphate sodium salt can be synthesized from erythritol through a series of enzymatic reactions involving three isomerases. The process involves the conversion of erythritol to D-erythrose 4-phosphate, which is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: : Industrial production of D-erythrose 4-phosphate sodium salt typically involves the enzymatic conversion of erythritol using specific isomerases. The reaction conditions are optimized to ensure high yield and purity of the final product. The product is then purified and crystallized to obtain the sodium salt form .
Analyse Des Réactions Chimiques
Types of Reactions: : D-Erythrose 4-phosphate sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
D-Erythrose 4-phosphate sodium salt has numerous applications in scientific research, including:
Chemistry: Used as a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.
Biology: Plays a role in the pentose phosphate pathway and the biosynthesis of aromatic amino acids.
Medicine: Used in the study of metabolic pathways and the development of therapeutic agents.
Industry: Used in the production of various biochemicals and pharmaceuticals
Mécanisme D'action
D-Erythrose 4-phosphate sodium salt exerts its effects by participating in the pentose phosphate pathway and the shikimate pathway. In the pentose phosphate pathway, it is involved in the synthesis of ribose-5-phosphate, which is essential for nucleotide synthesis. In the shikimate pathway, it reacts with phosphoenolpyruvate to form 3-deoxy-D-arabinoheptulosonate-7-phosphate, a precursor for the biosynthesis of aromatic amino acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
- D-Xylulose 5-phosphate lithium salt
- D-Ribulose 5-phosphate sodium salt
- D-Ribose 5-phosphate disodium salt hydrate
- D-Sedoheptulose 7-phosphate lithium salt
- 6-Phosphogluconic acid trisodium salt
Uniqueness: : D-Erythrose 4-phosphate sodium salt is unique due to its specific role in both the pentose phosphate pathway and the shikimate pathway. Its ability to participate in the biosynthesis of aromatic amino acids sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C4H8NaO7P |
|---|---|
Poids moléculaire |
222.07 g/mol |
Nom IUPAC |
sodium;[(2R,3S)-2,3-dihydroxy-4-oxobutyl] hydrogen phosphate |
InChI |
InChI=1S/C4H9O7P.Na/c5-1-3(6)4(7)2-11-12(8,9)10;/h1,3-4,6-7H,2H2,(H2,8,9,10);/q;+1/p-1/t3-,4-;/m1./s1 |
Clé InChI |
KKDBADMPNGAKHM-VKKIDBQXSA-M |
SMILES isomérique |
C([C@H]([C@@H](C=O)O)O)OP(=O)(O)[O-].[Na+] |
SMILES canonique |
C(C(C(C=O)O)O)OP(=O)(O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4'-Fluoro-[1,1'-biphenyl]-4-yl)-5-(5-iodo-2-methylbenzyl)thiophene](/img/structure/B14113560.png)



![3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B14113578.png)

![3-(1-acetyl-5-(1-acetyl-1H-benzo[d]imidazol-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one](/img/structure/B14113583.png)



![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B14113614.png)

![4-[(5,7-difluoro-3,4-dihydro-2H-chromen-4-yl)oxy]-2-methyl-1H-benzimidazole-6-carboxylic acid](/img/structure/B14113626.png)

